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Compound of Interest

Compound Name:
1,3-Dimethoxy-2-methylpropan-2-

amine

CAS No.: 130874-19-0

Cat. No.: B2553214

Get Quote

Abstract
This application note details the structural validation of 1,3-Dimethoxy-2-methylpropan-2-
amine (CAS: 78531-29-0) using 1D and 2D Nuclear Magnetic Resonance (NMR)

spectroscopy. As a symmetric primary amine often employed as a chiral-free building block in

pharmaceutical synthesis, its purity is critical for downstream efficacy. This guide provides a

self-validating protocol for assigning chemical shifts, analyzing solvent-dependent amine proton

exchange, and detecting common synthetic impurities.

Introduction & Structural Analysis
1,3-Dimethoxy-2-methylpropan-2-amine is an achiral, highly symmetric molecule. Its

structure consists of a quaternary central carbon bonded to a methyl group, a primary amine,

and two identical methoxymethyl arms.
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The molecule possesses a plane of symmetry bisecting the C-Me and C-NH₂ bonds. This

symmetry renders the two methoxymethyl groups chemically equivalent.

Consequence for ¹H NMR: The spectrum is exceptionally simple, featuring three distinct

singlets (plus the exchangeable amine resonance). Any splitting (doublets/triplets) or

additional peaks immediately indicate a loss of symmetry, signaling impurities such as mono-

demethylated byproducts.

Consequence for ¹³C NMR: Only four distinct carbon environments exist despite the

molecule containing seven carbon atoms.

Experimental Protocol
Materials

Analyte: 1,3-Dimethoxy-2-methylpropan-2-amine (>98% purity).

Solvents:

Chloroform-d (CDCl₃): Standard for carbon backbone characterization.

Dimethyl Sulfoxide-d₆ (DMSO-d₆): Required for quantitative analysis of the amine (-NH₂)

protons, which are often broad or invisible in CDCl₃ due to rapid exchange.

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

Sample Preparation
Standard Characterization (CDCl₃):

Weigh 10–15 mg of the amine into a clean vial.

Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

Vortex for 10 seconds to ensure homogeneity.

Transfer to a 5 mm high-precision NMR tube.

Labile Proton Quantitation (DMSO-d₆):
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Weigh 10 mg of the amine.

Add 0.6 mL of DMSO-d₆.

Critical Step: Add activated 3Å molecular sieves to the solvent prior to dissolution to remove

trace water, which accelerates proton exchange and broadens the NH₂ signal.

Instrument Parameters (400 MHz or higher)
To ensure data integrity and reproducibility, the following acquisition parameters are

recommended:

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

30° pulse ensures

accurate integration

by avoiding saturation.

Spectral Width 12 ppm (-1 to 11 ppm)
220 ppm (-10 to 210

ppm)

Covers all organic and

common impurity

signals.

Acquisition Time 4.0 sec 1.0 sec
Sufficient for high-

resolution FID.

Relaxation Delay (D1) 10.0 sec 2.0 sec

Critical: Long D1

required for accurate

integration of the

isolated methyl and

amine protons.

Scans (NS) 16 1024

High S/N ratio

required for ¹³C

detection of

quaternary carbons.

Temperature 298 K (25°C) 298 K (25°C)
Standard ambient

temperature.
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Results & Discussion
¹H NMR Assignment (in CDCl₃)
The proton spectrum is characterized by sharp singlets due to the lack of vicinal protons for

coupling.

Table 1: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Assignment Shift (δ, ppm)* Integration Multiplicity Notes

C-CH₃ 1.05 – 1.15 3H Singlet (s)

Methyl on

quaternary

carbon. Shielded

relative to

methoxy.[1][2]

-NH₂ 1.40 – 1.80 2H
Broad Singlet (br

s)

Position is

concentration/te

mperature

dependent.

Disappears with

D₂O shake.

-CH₂-O- 3.20 – 3.30 4H Singlet (s)

Methylene

protons.

Equivalent due to

symmetry.

-O-CH₃ 3.35 – 3.40 6H Singlet (s)

Methoxy groups.

Deshielded by

oxygen.

*Note: Exact shifts may vary ±0.05 ppm depending on concentration.

Mechanistic Insight: The methylene protons (-CH₂-) appear as a singlet. In chiral molecules,

these would be diastereotopic (AB system). Their appearance as a singlet confirms the achiral,

symmetric nature of the synthesized product.
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¹³C NMR Assignment (in CDCl₃)
The carbon spectrum confirms the backbone structure. The quaternary carbon is the most

challenging to detect due to long relaxation times and lack of NOE enhancement.

Table 2: ¹³C NMR Chemical Shift Data (100 MHz, CDCl₃)

Assignment Shift (δ, ppm) Type Notes

C-CH₃ 21.0 – 23.0 CH₃ Methyl group.

C_quat 53.0 – 56.0 C (Quaternary)

Central carbon

attached to N. Low

intensity.

-O-CH₃ 59.0 – 59.5 CH₃ Methoxy carbons.

-CH₂-O- 76.0 – 78.0 CH₂
Ether-linked

methylenes.

Advanced Verification: 2D NMR Logic
To validate the connectivity, HSQC (Heteronuclear Single Quantum Coherence) and HMBC

(Heteronuclear Multiple Bond Correlation) are employed.

HSQC: Correlates protons to their attached carbons.[1]

δ 1.10 (H) ↔ δ 22.0 (C) [Methyl]

δ 3.25 (H) ↔ δ 77.0 (C) [Methylene]

δ 3.38 (H) ↔ δ 59.2 (C) [Methoxy]

HMBC: Correlates protons to carbons 2-3 bonds away.

Key Diagnostic: The C-CH₃ protons (δ 1.[2][3]10) will show a strong 3-bond correlation to

the Methylene carbons (δ 77.0), confirming the central quaternary attachment.

Visualization of Characterization Workflow
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The following diagram illustrates the logical flow for validating the compound, including decision

points for impurity analysis.

Sample: 1,3-Dimethoxy-2-methylpropan-2-amine

Prep: 15mg in CDCl₃ (0.6mL)

¹H NMR Acquisition
(ns=16, D1=10s)

Symmetry Check:
Are CH₂ protons a Singlet?

Symmetry Confirmed
(Achiral/Pure)

Yes

Symmetry Broken
(Impurity/Chiral contaminant)

No (Split peaks)

¹³C NMR Acquisition
(ns=1024)

Assignment & Integration

Final Validation:
1. Integral Ratio 3:4:6

2. C_quat detected ~55ppm
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Click to download full resolution via product page

Caption: Figure 1. Step-by-step NMR characterization workflow emphasizing the critical

symmetry check for purity validation.

Troubleshooting & Impurity Profiling
The "Disappearing" Amine Proton
Observation: In CDCl₃, the -NH₂ peak (1.4–1.8 ppm) is often broad or invisible. Cause: Rapid

chemical exchange with trace acidic impurities or moisture. Solution:

Solvent Switch: Use DMSO-d₆. The hydrogen bonding capability of DMSO slows down the

exchange rate, often resolving the -NH₂ protons as a sharp singlet or distinct triplet (if

coupling to adjacent protons existed, which is not the case here).

D₂O Shake: Add 1 drop of D₂O to the CDCl₃ tube. Shake and re-run. The -NH₂ peak will

vanish completely, confirming its identity as an exchangeable proton [1].

Common Impurities
Residual Solvent: Methanol (δ 3.[2]49) or THF (δ 1.85, 3.76) from synthesis.

Mono-methylated Amine: If the synthesis involved methylation of an amino-alcohol, look for a

doublet of doublets in the methylene region (3.2–3.8 ppm) indicating diastereotopic protons

due to the creation of a chiral center or loss of symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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